molecular formula C26H31ClN3O2- B12442104 N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride

N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride

Cat. No.: B12442104
M. Wt: 453.0 g/mol
InChI Key: KFWJGUZIZAPFMX-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s systematic IUPAC name is derived from its parent structure, naphthalene-2-carboxamide , which forms the core scaffold. The amide nitrogen is substituted with a butyl chain that terminates in a piperazine ring. This piperazine moiety is further substituted at the 4-position with a 2-methoxyphenyl group , while the chloride serves as a counterion.

The full IUPAC name is structured as follows:

  • Parent hydrocarbon : Naphthalene (bicyclic aromatic system).
  • Substituent on position 2 : Carboxamide group (-CONH2).
  • Amide nitrogen substitution : A butyl chain (-CH2CH2CH2CH2-) linked to a piperazine ring.
  • Piperazine substitution : A 2-methoxyphenyl group (-C6H4-OCH3) at the 4-position of the piperazine.

The structural formula (Figure 1) highlights the connectivity:

  • Naphthalene-2-carbonyl groupamide bondbutyl linkerpiperazine ring2-methoxyphenyl substituent .
Structural Formula:
Cl⁻ · [C26H32N3O]+  
Naphthalene-2-carboxamide → NH-(CH2)4-piperazine-(4-(2-methoxyphenyl))

This nomenclature aligns with IUPAC Rule C-814.2 for amides and Rule A-22 for piperazine derivatives.

Molecular Formula and Weight Analysis

The molecular formula C26H32ClN3O corresponds to a molecular weight of 454.00 g/mol , as reported in chemical supplier databases. A breakdown of the formula is provided below:

Component Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 26 12.01 312.26
Hydrogen 32 1.008 32.26
Chlorine 1 35.45 35.45
Nitrogen 3 14.01 42.03
Oxygen 1 16.00 16.00
Total 454.00

Discrepancies between calculated (437.45 g/mol) and reported (454.00 g/mol) molecular weights suggest potential hydration or counterion inclusion nuances not explicitly detailed in available sources.

Synonyms and Registry Identifiers (CAS, EC, UNII, ChEMBL)

The compound is referenced under multiple designations in scientific literature and commercial catalogs:

  • Primary synonym : EVT-12575853 (supplier code).
  • Research identifiers : BP 897 analog (structurally related to dopamine receptor ligands).

Registry details remain limited in public databases:

  • CAS Number : Not yet widely indexed.
  • EC Number : Unassigned.
  • ChEMBL ID : Pending classification.

The absence of standardized identifiers reflects its status as a research-grade compound primarily utilized in preclinical studies.

Isomeric Considerations and Stereochemical Features

Stereoisomerism in this compound is contingent on the presence of chiral centers. A structural analysis reveals:

  • Piperazine ring : Symmetric chair conformation with nitrogen atoms at positions 1 and 4. Substitutions (butyl and 2-methoxyphenyl groups) do not introduce chirality due to equivalent bonding environments at nitrogen.
  • Butyl chain : A straight-chain alkyl group lacking stereogenic carbons.
  • Naphthalene-2-carboxamide : Planar aromatic system with no asymmetric centers.

Conformational isomerism may arise from:

  • Piperazine ring flipping : Interconversion between chair and boat conformations.
  • Butyl chain rotation : Free rotation around C-N and C-C bonds, yielding multiple rotamers.

However, these conformers are not classified as distinct stereoisomers under IUPAC guidelines. Thus, the compound exhibits no enantiomers or diastereomers , simplifying its analytical characterization.

Properties

Molecular Formula

C26H31ClN3O2-

Molecular Weight

453.0 g/mol

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide;chloride

InChI

InChI=1S/C26H31N3O2.ClH/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23;/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30);1H/p-1

InChI Key

KFWJGUZIZAPFMX-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Alkylation of 1-(2-Methoxyphenyl)piperazine

The butyl spacer is introduced via nucleophilic substitution using 1-bromo-4-chlorobutane.
Reaction Conditions

  • Reagents : 1-(2-Methoxyphenyl)piperazine, 1-bromo-4-chlorobutane, potassium carbonate.
  • Solvent : Acetone or dimethylformamide (DMF).
  • Catalyst : Tetrabutylammonium bromide (phase transfer catalyst).
  • Temperature : 40–60°C for 12–24 hours.
  • Yield : 70–80%.

Mechanism :
$$
\text{1-(2-Methoxyphenyl)piperazine} + \text{1-bromo-4-chlorobutane} \xrightarrow{\text{K}2\text{CO}3} \text{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl chloride}
$$

Amination of the Chlorobutyl Intermediate

The terminal chloride is converted to an amine via Gabriel synthesis or direct ammonolysis:

  • Gabriel Synthesis :
    • React with potassium phthalimide in DMF, followed by hydrazine deprotection.
    • Yield : 65–75%.
  • Direct Amination :
    • Treat with aqueous ammonia under high pressure (5–10 atm).
    • Yield : 60–70%.

Amide Bond Formation

Schotten-Baumann Reaction

The amine intermediate reacts with naphthalene-2-carbonyl chloride under basic conditions.
Procedure :

  • Dissolve 4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamine in DCM.
  • Add DIEA (1.5 equiv) and naphthalene-2-carbonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir for 4–6 hours at room temperature.
  • Extract with water, dry over Na₂SO₄, and concentrate.

Reaction Equation :
$$
\text{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butylamine} + \text{Naphthalene-2-carbonyl chloride} \xrightarrow{\text{DIEA}} \text{N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide}
$$

Yield : 75–85%.

Alternative Coupling Methods

  • HOBt/EDCI Mediated :
    • Use 1-hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDCI) in DMF.
    • Yield : 70–78%.
  • Solid-Phase Synthesis :
    • Immobilize the amine on Wang resin and react with activated naphthalene-2-carboxylic acid.
    • Yield : 65–72%.

Salt Formation and Purification

Hydrochloride Salt Preparation

Treat the free base with hydrogen chloride gas in IPA:

  • Dissolve the amide in IPA at 50–60°C.
  • Bubble HCl gas until precipitation completes.
  • Cool to 15°C, filter, and wash with cold IPA.

Purity : >99% (HPLC).

Purification Techniques

Method Conditions Purity
Column Chromatography Silica gel, DCM/methanol (9:1) 95–98%
Recrystallization IPA/water (3:1) at −20°C 99%
Preparative HPLC C18 column, acetonitrile/water + 0.1% TFA >99%

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.23 (s, 1H, naphthalene-H), 7.82–7.45 (m, 6H), 3.85 (s, 3H, OCH₃), 3.60–3.20 (m, 8H, piperazine), 2.45 (t, 2H, CH₂), 1.65–1.40 (m, 4H, butyl).
  • MS (ESI+) : m/z 418.2 [M+H]⁺.

Purity and Yield Optimization

Parameter Optimal Value Impact on Yield
Reaction Time 6 hours (amide coupling) Maximizes conversion
Solvent Choice DCM for Schotten-Baumann Reduces side products
Stoichiometry 1.2 equiv acyl chloride Prevents amine excess

Scalability and Industrial Applications

Kilogram-Scale Synthesis

  • Reactors : Glass-lined or stainless steel with reflux condensers.
  • Cost Drivers :
    • Naphthalene-2-carbonyl chloride (€120–150/kg).
    • 1-(2-Methoxyphenyl)piperazine (€80–100/kg).

Environmental Considerations

  • Waste Streams : DCM (recycled via distillation), aqueous ammonia (neutralized).
  • Green Chemistry Alternatives :
    • Use of cyclopentyl methyl ether (CPME) as a safer solvent.
    • Catalytic coupling methods to reduce reagent waste.

Challenges and Troubleshooting

Common Issues

  • Low Amidation Yield : Caused by moisture-sensitive acyl chloride. Solution: Use anhydrous DCM and molecular sieves.
  • Piperazine Di-alkylation : Mitigated by slow addition of 1-bromo-4-chlorobutane.

Stability of Final Product

  • Storage : −20°C under argon; shelf life >2 years.
  • Degradation Pathways : Hydrolysis of the amide bond in acidic/basic conditions.

Chemical Reactions Analysis

Types of Reactions

BP 897 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

BP 897 has a wide range of applications in scientific research:

Mechanism of Action

BP 897 exerts its effects primarily through its interaction with dopamine D3 receptors. It acts as a partial agonist, meaning it can activate the receptor but not to the full extent as the natural ligand dopamine. This partial activation helps modulate dopamine signaling pathways, which is crucial in conditions like addiction where dopamine dysregulation is a key factor .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Weight (g/mol) Key Targets Selectivity Clinical Status
Target Compound (Chloride) 454.0 D₄ receptor High for D₄ Preclinical
BP 897 417.5 D₃ receptor Moderate Phase II discontinued
Clozapine 326.8 D₁–D₄, 5-HT₂ Broad Approved (schizophrenia)
L-745,870 381.9 D₄ receptor High Discontinued (Phase II)

Table 2: Binding Affinities (Ki in nM)

Compound D₄ Receptor D₃ Receptor 5-HT₂A Receptor
Target Compound (Chloride) 2.1* 45.3* >1000*
BP 897 6.8 0.92 320
L-745,870 0.5 120 >1000

Research Findings and Implications

  • The chloride derivative’s D₄ selectivity may address limitations of existing antipsychotics, such as metabolic side effects linked to 5-HT₂A antagonism (e.g., clozapine) .
  • Structural modifications, such as the naphthalene group , enhance hydrophobic interactions with receptor pockets compared to smaller aromatic systems in BP 897 .

Biological Activity

N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride, also known as BP897, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of BP897 is characterized by the following properties:

PropertyValue
Chemical Formula C26H32ClN3O2
Molecular Weight 454 g/mol
IUPAC Name N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide; hydrochloride
PubChem CID 3038495
Appearance Off-white solid
Solubility Soluble in DMSO (10 mg/mL)

BP897 primarily acts as a selective antagonist for specific receptors, influencing various biological pathways. Its design incorporates a piperazine moiety, which is known for enhancing bioactivity through receptor interaction. The methoxyphenyl group contributes to lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthalene-2-carboxamide compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effective minimum inhibitory concentrations (MIC) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, a related compound demonstrated an MIC of 55.0 µmol/L against S. aureus . Although specific data on BP897's antimicrobial activity is limited, its structural analogs suggest potential efficacy against bacterial infections.

Antitumor Activity

The compound's potential antitumor properties have been explored in various studies. The presence of the naphthalene core is often associated with cytotoxic effects against cancer cell lines. A study indicated that naphthalene derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . While direct studies on BP897 are scarce, its structural similarities to known antitumor agents warrant further investigation into its anticancer potential.

Neuropharmacological Effects

BP897 has been evaluated for its neuropharmacological effects, particularly concerning anxiety and depression models. The piperazine component is known to interact with serotonin receptors, suggesting potential anxiolytic properties. In animal models, compounds similar to BP897 have shown promise in reducing anxiety-like behavior .

Structure-Activity Relationships (SAR)

Understanding the SAR of BP897 provides insights into how modifications to its structure can enhance or diminish biological activity:

  • Piperazine Ring : Essential for receptor binding and pharmacological activity.
  • Methoxy Group : Enhances lipophilicity and may improve CNS penetration.
  • Naphthalene Core : Contributes to the overall stability and bioactivity of the compound.

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on naphthalene derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent derivatives achieved MIC values significantly lower than conventional antibiotics .
  • Antitumor Studies : In vitro studies revealed that certain naphthalene derivatives could inhibit the growth of cancer cell lines more effectively than standard treatments like doxorubicin, indicating a potential role for BP897 in cancer therapy .
  • Neuropharmacological Assessment : Animal studies indicated that compounds with structural similarities to BP897 could reduce anxiety symptoms in rodent models, suggesting a possible therapeutic application in treating anxiety disorders .

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